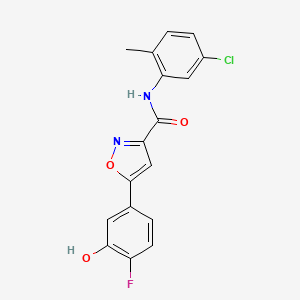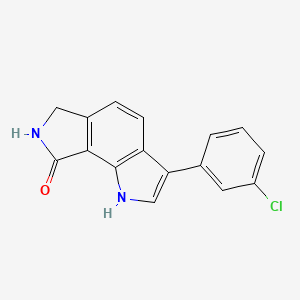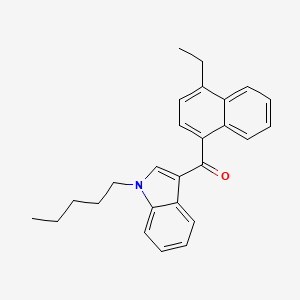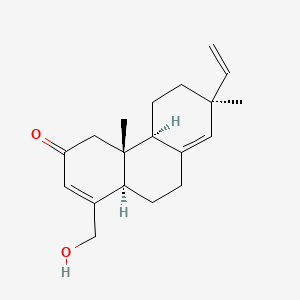
LL320
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL320 is a potent NNMT inhibitor. LL320 demonstrates a Ki value of 1.6 ± 0.3 nM, which is the most potent inhibitor to date. The cocrystal structure of LL320 confirms its interaction with both the substrate and cofactor binding sites on NNMT. Importantly, this is the first example of using the propargyl linker to construct potent methyltransferase inhibitors, which will expand the understanding of the transition state of methyl transfer.
Applications De Recherche Scientifique
Nicotinamide N-Methyltransferase Inhibition :
- LL320 is identified as a tight-binding inhibitor for Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism and related to various diseases like cancer, metabolic, and neurodegenerative diseases. LL320, with its novel propargyl linker, shows potential for therapeutic applications due to its potent inhibitory action (Chen et al., 2019).
Photobiomodulation Therapy :
- Although not directly related to LL320, the concept of low-level laser therapy (LLLT) is a significant area of research. It involves the use of low-power lasers for therapeutic purposes, demonstrating benefits in wound healing and hair growth, among other applications (Hamblin, 2016).
Lunar Laser Ranging :
- Lunar Laser Ranging (LLR) is a notable scientific application, though not directly linked to LL320. LLR involves measuring the distance between the Earth and Moon using laser ranging, contributing to various fields including astronomy, lunar science, and gravitational physics (Dickey et al., 1994).
Surface Acoustic Wave Biosensors :
- Surface acoustic wave biosensors are used to study biomolecular interactions. Research has explored their use in analyzing the interaction of antimicrobial peptides like LL32 with model membranes. This research highlights the biosensor's role in understanding membrane-active peptides' mechanisms (Andrä et al., 2008).
Scientific Computing and Large-Scale Experiments :
- Studies at Lawrence Livermore National Laboratory (LLNL) emphasize the importance of big-budget scientific research, including large-scale scientific projects and the use of supercomputers for various research purposes. This encompasses a broad spectrum of scientific applications (Goodwin, 2008).
Lightning Locating Systems :
- The development and application of Lightning Locating Systems (LLSs), while not directly related to LL320, show the diversity of research in fields using the "LL" designation. LLSs monitor lightning globally and have numerous applications in different disciplines (Cummins & Murphy, 2009).
Biomedical Research and Laser Light Scattering :
- Laser light scattering (LLS) is extensively used in polymer physics and colloid science, including in particle-size analysis. This method aids in characterizing polymer nanoparticles for potential biomedical applications (Chiriac et al., 2009).
Inertial Confinement Fusion Experiments :
- Research at the Laboratory for Laser Energetics (LLE) focuses on inertial confinement fusion experiments using the OMEGA laser. This illustrates the application of high-powered lasers in advanced scientific research (Boehly et al., 1999).
Propriétés
Nom du produit |
LL320 |
|---|---|
Formule moléculaire |
C24H28N8O6 |
Poids moléculaire |
524.54 |
Nom IUPAC |
(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-(3-carbamoylphenyl)prop-2-yn-1-yl)amino)butanoic acid |
InChI |
InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18+,19+,23+/m0/s1 |
Clé InChI |
BWPXKNJHQXYKGO-NMNPZVDOSA-N |
SMILES |
O=C(O)[C@@H](N)CCN(C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)CC#CC4=CC=CC(C(N)=O)=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LL320; LL-320; LL 320; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)
![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)

